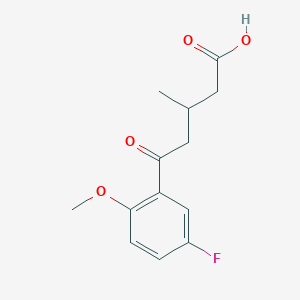

5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid

Description

Properties

IUPAC Name |

5-(5-fluoro-2-methoxyphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO4/c1-8(6-13(16)17)5-11(15)10-7-9(14)3-4-12(10)18-2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTSFUPKZCZJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=C(C=CC(=C1)F)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001209714 | |

| Record name | 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-39-5 | |

| Record name | 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

A common synthetic approach begins with the Friedel-Crafts acylation of 5-fluoro-2-methoxybenzene using an appropriate acyl chloride derivative that corresponds to the valeric acid side chain.

- Reactants: 5-fluoro-2-methoxybenzene and 4-chlorobutanoyl chloride or an equivalent acyl chloride.

- Catalyst: Lewis acid catalysts such as aluminum chloride (AlCl3) are employed to activate the acyl chloride.

- Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride, typically at low temperatures to moderate temperatures (0–40 °C).

- Outcome: Formation of the ketone intermediate where the valeric acid chain is attached to the aromatic ring.

This step is critical to ensure regioselectivity and to avoid polysubstitution or side reactions.

Introduction of the 3-Methyl Group

Following acylation, the methyl group at the 3-position of the valeric acid chain is introduced via alkylation or methylation reactions.

- Method: Enolate formation from the ketone intermediate, followed by alkylation with methyl iodide or methyl bromide.

- Base: Strong, non-nucleophilic bases such as potassium tert-butoxide or lithium diisopropylamide (LDA) are used to generate the enolate.

- Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: Typically low temperatures (-78 °C to 0 °C) to control regioselectivity.

Oxidation to 5-Oxo Functionality

The keto group at the 5-position of the valeric acid moiety is introduced or maintained through controlled oxidation.

- Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or milder oxidants depending on sensitivity.

- Conditions: Reaction monitored carefully to avoid overoxidation or degradation of the aromatic ring.

- Alternative: Selective oxidation of the corresponding alcohol intermediate to ketone.

Hydrolysis and Acid Formation

If the valeric acid moiety is introduced initially as an ester or protected form, a hydrolysis step is required.

- Reagents: Aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide).

- Conditions: Mild heating to complete hydrolysis without decomposing sensitive groups.

- Purification: Extraction and recrystallization to obtain the free acid.

Industrial Production Considerations

Industrial synthesis of this compound emphasizes:

- Process Optimization: Use of continuous flow reactors to maintain precise temperature control, minimize side reactions, and enhance yield.

- Catalyst Recycling: Efficient use and recovery of Lewis acid catalysts.

- Purification: Combination of recrystallization and chromatographic techniques to achieve high purity.

- Environmental and Safety: Minimizing use of hazardous reagents and solvents, employing greener alternatives where possible.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 5-fluoro-2-methoxybenzene, acyl chloride, AlCl3 | Anhydrous, 0–40 °C | Attachment of valeric acid side chain |

| 2 | Alkylation (Methylation) | Methyl iodide/bromide, LDA or KOtBu | Low temperature (-78 to 0 °C) | Introduction of 3-methyl group |

| 3 | Oxidation | KMnO4, CrO3 or alternative oxidants | Controlled temperature | Formation of 5-oxo ketone group |

| 4 | Hydrolysis | Acidic or basic aqueous solution | Mild heating | Conversion to free acid form |

| 5 | Purification | Recrystallization, chromatography | Ambient to mild heating | Isolation of pure target compound |

Research Findings and Reaction Analysis

- The fluorine atom on the aromatic ring influences the reactivity and regioselectivity during Friedel-Crafts acylation, often requiring careful control of reaction conditions to avoid side reactions.

- The methoxy group is an activating substituent, facilitating electrophilic aromatic substitution but also sensitive to harsh acidic conditions.

- The keto group at the 5-position is crucial for biological activity and requires selective oxidation methods to preserve the aromatic ring and other functional groups.

- Substitution reactions on the fluorine atom are possible but require specific nucleophilic conditions, which can be exploited for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Synthesis and Production

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of 5-fluoro-2-methoxybenzene with an appropriate acyl chloride, utilizing Lewis acids such as aluminum chloride as catalysts. Industrial production may employ continuous flow reactors to optimize yield and purity.

Chemistry

The compound serves as a crucial building block in the synthesis of more complex molecules and materials. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the introduction of additional functional groups.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Carboxylic acids, ketones |

| Reduction | NaBH4, LiAlH4 | Alcohols |

| Substitution | NaOCH3, KOtBu | Functionalized aromatic compounds |

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to influence enzyme-catalyzed reactions through non-covalent interactions.

Mechanism of Action

The compound's mechanism involves interactions with specific molecular targets. The fluorine atom enhances binding affinity through hydrogen bonding, while the valeric acid moiety modulates enzyme activity.

Industry

In industrial applications, this compound may be utilized in the production of specialty chemicals and materials with unique properties. Its reactivity allows for the development of novel compounds that can be tailored for specific industrial needs.

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that it may have anticancer properties by targeting proteins involved in cell proliferation.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific metabolic enzymes. The results demonstrated significant modulation of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Anticancer Activity

Research focused on the compound's ability to inhibit cell proliferation in cancer cell lines. The findings indicated that it could effectively reduce tumor growth by targeting key signaling pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets. The fluorine atom on the aromatic ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The valeric acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula : C₁₂H₁₃FO₄

- CAS No.: 951892-68-5

- Molecular Weight : 240.23 g/mol

- Key Features : A valeric acid backbone substituted with a 5-fluoro-2-methoxyphenyl group and a methyl group at the 3-position. The fluorine and methoxy substituents on the aromatic ring enhance electronic modulation, while the oxo group enables hydrogen bonding .

Applications : Primarily used in medicinal chemistry research, particularly in the development of enzyme inhibitors or receptor modulators due to its balanced lipophilicity and polarity.

Comparison with Similar Compounds

5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric Acid

- CAS No.: 951885-30-6

- Molecular Formula : C₁₄H₁₈O₅

- Key Differences: Substituents: Replaces the 5-fluoro group with a 2-methyl and 5-methoxy group on the phenyl ring. Impact: Increased steric bulk from the methyl group may reduce binding affinity to target proteins compared to the fluorine-substituted analog.

5-(3-Fluorophenyl)-3-methyl-5-oxovaleric Acid

- CAS No.: 1018340-80-1 (discontinued)

- Molecular Formula : C₁₂H₁₃FO₃

- Key Differences: Substituent Position: Fluorine at the 3-position instead of 5-position on the phenyl ring.

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric Acid

- CAS No.: 951894-04-5

- Molecular Formula : C₁₀H₁₁BrO₃S

- Key Differences :

3-(5-Fluoro-2-Methoxyphenyl)propionic Acid

- CAS No.: 900021-53-6

- Molecular Formula : C₁₀H₁₁FO₃

- Key Differences :

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

Biological Activity

5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid is a synthetic organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 254.26 g/mol. Its structure features a fluorinated aromatic ring and a valeric acid moiety , which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

- Enzyme Interactions : The compound can influence enzyme-catalyzed reactions through non-covalent interactions, such as hydrogen bonding facilitated by the valeric acid group. This interaction can modulate enzyme activity, potentially affecting metabolic pathways.

- Protein Binding : The fluorinated aromatic ring enhances π-π interactions with aromatic residues in proteins, which may lead to increased binding affinity for specific receptors or enzymes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Fluoro-2-methoxyacetophenone | C10H10F O2 | Contains a methoxy group; used as an intermediate in synthesis |

| 4-Methylphenylacetic acid | C10H12O2 | Shares carboxylic acid functionality; lacks fluorine |

| 5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid | C13H15FO4 | Similar fluorinated structure; potential variations in activity |

The presence of both a fluorinated aromatic system and a valeric acid moiety distinguishes this compound from others, potentially enhancing its reactivity and biological properties.

Case Studies and Research Findings

Recent studies have focused on the synthesis and optimization of similar compounds for therapeutic applications. For instance, compounds that modulate the STING pathway have shown promise in anti-tumor activity, suggesting that derivatives of this compound could be explored for similar effects .

Additionally, research on related compounds has indicated that modifications to the structure can significantly impact biological activity and pharmacokinetics, highlighting the importance of further investigation into this compound's derivatives .

Q & A

Q. Methodological Recommendations :

- Validate compound purity via GC/HPLC before assays .

- Standardize solvent systems (e.g., ≤0.1% DMSO in cell-based assays).

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

What methodological considerations are critical when designing experiments to study the metabolic stability of this compound?

Advanced

Metabolic stability studies require:

- In vitro models : Liver microsomes (human vs. rodent) to assess CYP450-mediated oxidation .

- Isotopic labeling : Use ¹⁴C or ¹⁸O to track metabolic pathways (e.g., ketone reduction).

- Formulation stability : Monitor pH-dependent degradation in buffer systems (4°C storage recommended for labile intermediates ).

Q. Key Parameters :

| Parameter | Recommendation | Reference |

|---|---|---|

| Incubation time | ≤60 min to avoid artifact formation | |

| Temperature | 37°C ± 0.5°C for physiological relevance | |

| Co-factors | NADPH regeneration systems for phase I metabolism |

How should researchers approach the optimization of reaction yields in large-scale synthesis while maintaining stereochemical purity?

Advanced

Yield optimization strategies include:

Q. Case Study :

- Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate : Achieved 85% yield via slow addition of nitrating agents at −5°C .

What strategies are recommended for resolving conflicting spectroscopic data during structural elucidation?

Advanced

Conflicting data often arise from:

- Dynamic equilibria : Tautomerism in oxovaleric acid derivatives.

- Fluorine coupling : Complex splitting patterns in ¹⁹F NMR.

Q. Resolution Methods :

- 2D NMR (COSY, NOESY) : Map proton-proton correlations to confirm substituent positions .

- X-ray crystallography : Definitive proof of stereochemistry for crystalline intermediates .

- Comparative analysis : Align spectral data with structurally characterized analogs (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.